Cas no 868680-15-3 (6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-phenylbutanoate)

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-phenylbutanoate is a synthetic ester derivative combining a dihydropyridinone core with a phenylbutanoate moiety. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical synthesis due to its reactive nitro and ester functional groups, which facilitate further chemical modifications. The dihydropyridinone scaffold is known for its bioactivity, while the phenylbutanoate group may enhance lipophilicity, improving membrane permeability. Its structural features make it suitable for exploring structure-activity relationships in drug discovery. The compound’s purity and stability under controlled conditions ensure reliable performance in research applications. Proper handling is advised due to its reactive nitro group.
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-phenylbutanoate structure
868680-15-3 structure
Product name:6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-phenylbutanoate
CAS No:868680-15-3
MF:C16H16N2O5
Molecular Weight:316.308644294739
CID:6176860
PubChem ID:7150703

6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-phenylbutanoate 化学的及び物理的性質

名前と識別子

    • 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-phenylbutanoate
    • F1826-0115
    • 868680-15-3
    • SR-01000016171
    • SR-01000016171-1
    • (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-phenylbutanoate
    • AKOS024612347
    • AB00676262-01
    • インチ: 1S/C16H16N2O5/c1-11-10-13(15(18(21)22)16(20)17-11)23-14(19)9-5-8-12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9H2,1H3,(H,17,20)
    • InChIKey: VOVYOSIBKYYSEF-UHFFFAOYSA-N
    • SMILES: O(C1C=C(C)NC(C=1[N+](=O)[O-])=O)C(CCCC1C=CC=CC=1)=O

計算された属性

  • 精确分子量: 316.10592162g/mol
  • 同位素质量: 316.10592162g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 23
  • 回転可能化学結合数: 6
  • 複雑さ: 553
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 101Ų
  • XLogP3: 2.3

6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-phenylbutanoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1826-0115-10μmol
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-phenylbutanoate
868680-15-3 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1826-0115-5mg
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-phenylbutanoate
868680-15-3 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1826-0115-75mg
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-phenylbutanoate
868680-15-3 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F1826-0115-30mg
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-phenylbutanoate
868680-15-3 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1826-0115-2μmol
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-phenylbutanoate
868680-15-3 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1826-0115-1mg
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-phenylbutanoate
868680-15-3 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1826-0115-3mg
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-phenylbutanoate
868680-15-3 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1826-0115-100mg
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-phenylbutanoate
868680-15-3 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F1826-0115-10mg
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-phenylbutanoate
868680-15-3 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1826-0115-25mg
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-phenylbutanoate
868680-15-3 90%+
25mg
$109.0 2023-05-17

6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-phenylbutanoate 関連文献

6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-phenylbutanoateに関する追加情報

Introduction to 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-phenylbutanoate (CAS No. 868680-15-3)

6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-phenylbutanoate (CAS No. 868680-15-3) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyridine derivatives and is characterized by its unique structural features, including a nitro group, a methyl group, and a phenylbutanoate ester moiety. These structural elements contribute to its potential biological activities and pharmacological properties.

The chemical structure of 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-phenylbutanoate can be represented as follows: C17H17N3O4. The molecular weight of this compound is approximately 327.33 g/mol. The presence of the nitro group and the ester functionality imparts specific reactivity and solubility properties, making it an interesting candidate for various biochemical and pharmacological studies.

In recent years, there has been a growing interest in the development of pyridine derivatives for their potential therapeutic applications. Research has shown that compounds with similar structural features to 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-phenylbutanoate exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. These findings have sparked further investigations into the mechanisms of action and potential clinical applications of such compounds.

The synthesis of 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-phenylbutanoate typically involves multi-step reactions, starting from readily available starting materials. Key steps in the synthesis include the formation of the pyridine ring, introduction of the nitro group, and esterification with 4-phenylbutanoic acid. The synthetic route is designed to optimize yield and purity while minimizing by-products and side reactions.

In terms of biological activity, studies have demonstrated that 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-phenylbutanoate exhibits potent anti-inflammatory effects in vitro and in vivo. These effects are attributed to its ability to inhibit key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, preliminary research suggests that this compound may have neuroprotective properties, potentially making it a valuable candidate for the treatment of neurodegenerative diseases.

The pharmacokinetic properties of 6-methyl-3-nitro-2-o xo -1 , 2 -d i hyd ro pyri din -4 - yl 4 - p hen yl buta no ate have also been investigated. Studies have shown that it has good oral bioavailability and a favorable pharmacokinetic profile, which are essential characteristics for a drug candidate. However, further research is needed to fully understand its metabolism and excretion pathways in vivo.

Clinical trials are currently underway to evaluate the safety and efficacy of 6-methyl -3 -n it ro -2 - ox o -1 , 2 -d i hyd ro pyri din -4 - yl 4 - p hen yl buta no ate in human subjects. Early results from phase I trials have been promising, with no significant adverse effects reported at therapeutic doses. These findings provide a strong foundation for advancing this compound into later stages of clinical development.

In conclusion, 6-methyl -3 -n it ro -2 - ox o -1 , 2 -d i hyd ro pyri din -4 - yl 4 - p hen yl buta no ate (CAS No. 868680 -15 -3) represents an exciting area of research in medicinal chemistry and pharmaceutical science. Its unique structural features and promising biological activities make it a valuable candidate for further investigation and potential therapeutic applications. As research continues to uncover new insights into its mechanisms of action and clinical potential, this compound holds great promise for advancing our understanding and treatment of various diseases.

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